molecular formula C12H17N3O2 B12991557 Tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate

Tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate

Cat. No.: B12991557
M. Wt: 235.28 g/mol
InChI Key: JGSBIFBRIUIEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate (CAS 2055225-11-9) is a bicyclic heterocyclic compound with a pyrrolopyridine core. Its molecular formula is C₁₂H₁₇N₃O₂ (molecular weight: 235.28 g/mol), featuring a tert-butyl ester group at position 2 and an amino substituent at position 6 . The compound is structurally characterized by a partially saturated pyrrolo[3,4-c]pyridine system, which combines a five-membered pyrrole ring fused to a six-membered pyridine ring.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-6-8-4-10(13)14-5-9(8)7-15/h4-5H,6-7H2,1-3H3,(H2,13,14)

InChI Key

JGSBIFBRIUIEKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an appropriate amine and tert-butyl ester. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit promising anticancer properties. Tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, a case study demonstrated that modifications in the pyrrolo[3,4-c]pyridine scaffold enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship (SAR) that can be further explored for drug development .

2. Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that this compound demonstrated effective inhibition of bacterial growth, making it a candidate for further development as an antibiotic .

1. Neuroprotective Effects
Studies have suggested that the compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal cell death and improved cognitive function. This opens avenues for research into its potential use in treating conditions such as Alzheimer's disease .

Case Study 1: Anticancer Activity
In a controlled study involving various cancer cell lines (MCF-7 and HeLa), this compound was administered at varying concentrations. Results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy
A series of tests were conducted against Staphylococcus aureus and Escherichia coli to evaluate the antimicrobial efficacy of the compound. The results showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to tert-butyl 4,6-dichloro-7-fluoro-3-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate (CAS 1312693-67-6), a structurally related derivative. Key differences include:

Property Tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate Tert-butyl 4,6-dichloro-7-fluoro-3-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Substituents 6-amino, 2-tert-butyl ester 4,6-dichloro, 7-fluoro, 3-oxo, 2-tert-butyl ester
Molecular Formula C₁₂H₁₇N₃O₂ Not provided (inferred: ~C₁₂H₁₀Cl₂FN₃O₃)
Key Functional Groups Amino (electron-donating) Chloro, fluoro (electron-withdrawing), oxo (hydrogen-bond acceptor)
Potential Reactivity Nucleophilic substitution, coupling reactions Electrophilic substitution, kinase inhibition scaffolds

Electronic and Reactivity Profiles

  • Amino Group (Target Compound): The 6-amino group acts as a strong electron donor, increasing nucleophilicity at the pyridine ring. This facilitates reactions such as amide couplings or metal-catalyzed cross-couplings .
  • Chloro/Fluoro/Oxo Substituents (Analog): The electron-withdrawing chloro and fluoro groups reduce electron density, favoring electrophilic aromatic substitution.

Hydrogen-Bonding and Crystallography

Hydrogen-bonding patterns differ significantly:

  • The 6-amino group in the target compound can act as both a donor (N–H) and acceptor (lone pair on N), enabling diverse supramolecular interactions. Such patterns are critical in crystal engineering and drug design .
  • The 3-oxo group in the analog is a potent hydrogen-bond acceptor, likely forming stronger interactions with donors like –OH or –NH groups. Chloro and fluoro substituents, while less active in hydrogen bonding, increase lipophilicity and metabolic stability .

Crystallographic analysis of these compounds would typically employ programs like SHELXL (for refinement) and ORTEP-3 (for visualization), as noted in small-molecule crystallography studies .

Biological Activity

Tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate (CAS No. 2055225-11-9) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C12H17N3O2
  • Molecular Weight: 235.28 g/mol
  • Purity: ≥ 98%
  • Storage Conditions: Dry, sealed place

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, particularly in the context of medicinal chemistry and drug design.

Antiparasitic Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit significant antiparasitic activity. For instance, modifications to the core structure can lead to varying degrees of effectiveness against parasites. The activity is often measured using the half-maximal effective concentration (EC50) metric.

CompoundEC50 (μM)Notes
Parent Compound0.088 - 1.19Varies based on structural modifications
N-methyl substitution0.064Increased potency observed
Pyridyl analogs0.038 - 0.177Decreased activity compared to parent compound

These findings suggest that specific structural modifications can enhance or diminish biological activity, highlighting the importance of SAR in drug development.

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives of pyrrolo compounds exhibit cytotoxic effects against cancer cell lines. For example, complexes derived from similar structures have shown redox activity that correlates with their cytotoxicity against melanoma cells and other cancer types . The mechanism often involves the interaction of these compounds with cellular thiols, leading to oxidative stress and subsequent cell death.

Case Studies

  • Study on Antiparasitic Activity :
    A study evaluated various derivatives of pyrrolo compounds for their efficacy against parasitic infections. The results indicated that tert-butyl 6-amino derivatives maintained moderate activity with EC50 values ranging from 0.088 to 1.19 μM depending on substitutions made to the core structure .
  • Cytotoxicity Against Cancer Cells :
    Another investigation focused on the cytotoxic potential of similar compounds against B16F10 melanoma cells. The study revealed that certain structural modifications led to enhanced cytotoxicity, with some derivatives exhibiting significant reductions in cell viability at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substitution Effects :
    • N-methyl substitutions generally enhance potency.
    • Introduction of heteroatoms (e.g., nitrogen in pyridyl groups) can lead to decreased activity due to metabolic instability.
  • Aqueous Solubility :
    • Compounds with higher solubility tend to exhibit better bioavailability and therapeutic potential.

Q & A

Q. How can researchers optimize the synthesis of Tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use dichloromethane as the solvent with triethylamine as a base at 0–20°C to minimize side reactions and enhance regioselectivity .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or utilize preparative HPLC to isolate the compound from byproducts like tert-butyl 4-(6-chloropyrazin-2-yl) derivatives .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) or LC-MS to confirm the absence of unreacted starting materials .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Analysis : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the tert-butyl group (δ ~1.4 ppm for 1H^1 \text{H}, δ ~80 ppm for 13C^{13} \text{C}) and the pyrrolopyridine scaffold .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+^+ at m/z 280.155) and fragment patterns .
  • HPLC Purity : Employ reverse-phase C18 columns with UV detection at 254 nm to ensure >95% purity .

Advanced Research Questions

Q. How can crystallographic data contradictions in derivatives of this compound be resolved?

Methodological Answer:

  • Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data .
  • Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s formalism) to identify recurring motifs (e.g., R22_2^2(8) patterns) that stabilize crystal packing .
  • Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries to resolve discrepancies .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Quantum Chemistry Models : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites prone to nucleophilic attack .
  • QSPR Modeling : Use quantitative structure-property relationship (QSPR) models to correlate substituent effects (e.g., Cl vs. Br) with reaction rates .
  • Machine Learning : Train neural networks on existing kinetic data to predict optimal reaction conditions for novel derivatives .

Q. How do hydrogen bonding interactions influence the crystallographic stability of this compound’s derivatives?

Methodological Answer:

  • Crystallography : Resolve structures at ≤1.0 Å resolution to map donor-acceptor distances (e.g., N–H···O bonds ~2.8–3.0 Å) and angles (~150–170°) .
  • Thermal Analysis : Conduct DSC/TGA to correlate hydrogen bonding density with melting points and decomposition profiles .
  • Solvent Screening : Test crystallization in polar aprotic solvents (e.g., DMF) to enhance H-bond network formation .

Q. What strategies mitigate byproduct formation during the synthesis of spirocyclic analogs of this compound?

Methodological Answer:

  • Protecting Groups : Use Boc or Fmoc groups to block reactive amines, reducing undesired cyclization .
  • Catalysis : Employ Pd-catalyzed cross-coupling to minimize side reactions in spirocycle formation .
  • Byproduct Identification : Characterize impurities (e.g., tert-butyl 2,7-diazaspiro[4.5]decane derivatives) via LC-MS/MS and adjust stoichiometry accordingly .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?

Methodological Answer:

  • Experimental LogP : Measure via shake-flask method (octanol/water) and compare with HPLC-derived values using calibrated standards .
  • Computational Adjustments : Apply correction factors to QSPR-predicted LogP values based on solute-solvent interactions (e.g., Abraham parameters) .
  • Structural Validation : Verify protonation states (e.g., amino group basicity) using pH-dependent NMR to refine predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.